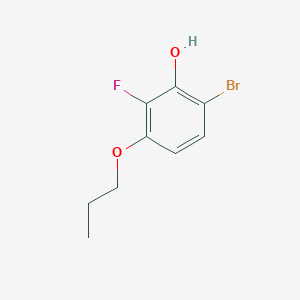
6-Bromo-2-fluoro-3-propoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-fluoro-3-propoxyphenol is an organic compound with the molecular formula C9H10BrFO2 It is a derivative of phenol, characterized by the presence of bromine, fluorine, and propoxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the electrophilic bromination of phenol using a brominating reagent such as aluminum bromide (AlBr3) in the presence of a suitable solvent . The fluorination can be achieved using a fluorinating agent like Selectfluor. The propoxy group is introduced through an etherification reaction using propyl bromide and a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of 6-Bromo-2-fluoro-3-propoxyphenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-fluoro-3-propoxyphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the propoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of derivatives with different functional groups replacing bromine or fluorine.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated or modified propoxy derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-2-fluoro-3-propoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-fluoro-3-propoxyphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets. The propoxy group may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-fluoro-3-methoxyphenol: Similar structure but with a methoxy group instead of a propoxy group.
2-Bromo-6-fluoro-3-iodophenol: Contains an iodine atom instead of a propoxy group.
2-Bromo-6-fluoro-3-propoxyphenylboronic acid: Contains a boronic acid group instead of a hydroxyl group.
Uniqueness
6-Bromo-2-fluoro-3-propoxyphenol is unique due to the combination of bromine, fluorine, and propoxy groups on the phenol ring. This specific arrangement of functional groups imparts distinct chemical properties, such as reactivity and solubility, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H10BrFO2 |
|---|---|
Peso molecular |
249.08 g/mol |
Nombre IUPAC |
6-bromo-2-fluoro-3-propoxyphenol |
InChI |
InChI=1S/C9H10BrFO2/c1-2-5-13-7-4-3-6(10)9(12)8(7)11/h3-4,12H,2,5H2,1H3 |
Clave InChI |
KYUWVNJLHQSFCB-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C(=C(C=C1)Br)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





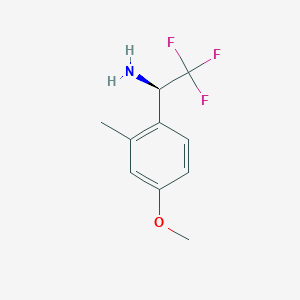
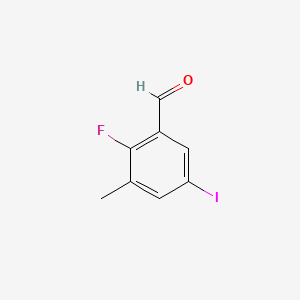
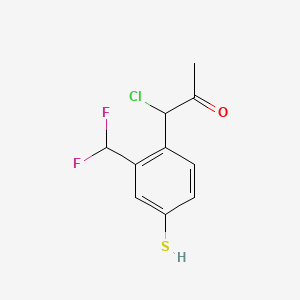
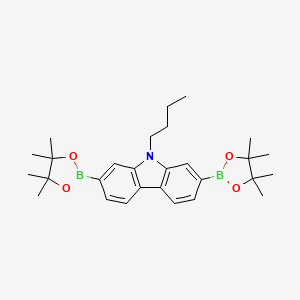
![2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B14038966.png)
![Bicyclo[2.1.1]hexan-1-ol](/img/structure/B14038969.png)
![(4'S)-Ethyl 1'-benzyl-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylate](/img/structure/B14038970.png)
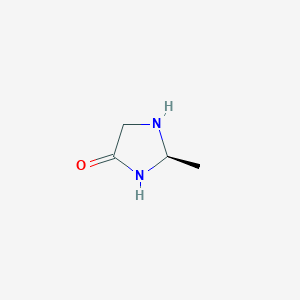

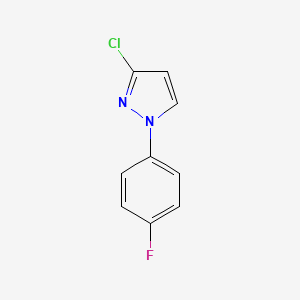
![(1R,2S,4S,5S)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B14039003.png)
